molecular formula C9H12BrN B2703682 3-(4-Bromophenyl)propan-1-amine CAS No. 65984-53-4

3-(4-Bromophenyl)propan-1-amine

Cat. No.: B2703682
CAS No.: 65984-53-4
M. Wt: 214.106
InChI Key: WSHIIAOBOIOENJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.106. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Benzimidazoles

  • A study by Lygin and Meijere (2009) described the reaction of o-Bromophenyl isocyanide with primary amines, leading to the synthesis of 1-substituted benzimidazoles. This process highlights the utility of bromophenyl compounds in organic synthesis (Lygin & Meijere, 2009).

Characterization and Crystal Structure Analysis

  • In 2019, Nadaf et al. synthesized and characterized compounds including 4-(4-bromophenyl) derivatives. They conducted crystal structure and Hirshfeld surface analysis, demonstrating the importance of these compounds in materials science and structural chemistry (Nadaf et al., 2019).

Synthesis of Optically Pure Compounds

  • Tawar et al. (2017) described a process for preparing optically pure D(+) Brompheniramine, a derivative of 3-(4-bromophenyl)propan-1-amine. This process is significant in the context of producing enantiomerically pure pharmaceuticals (Tawar et al., 2017).

Inhibitor of Uptake into Serotonin Neurones

  • Fuller et al. (1978) researched a compound structurally similar to this compound, finding it to be a potent inhibitor of serotonin uptake in neurones. This study underlines the relevance of bromophenyl derivatives in neurological research (Fuller et al., 1978).

Corrosion Inhibition Studies

  • Gao et al. (2007) synthesized tertiary amines, including derivatives of this compound, assessing their performance in inhibiting carbon steel corrosion. This highlights the compound's potential application in materials protection and engineering (Gao et al., 2007).

Synthesis of Precursors for Pharmaceuticals

  • Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Properties

IUPAC Name

3-(4-bromophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHIIAOBOIOENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(4-bromophenyl)propanamide (1.59 g) in tetrahydrofuran (24 ml) was added lithium aluminum hydride (370 mg) and the mixture was refluxed for 1.5 hours under nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into 1N aqueous sodium hydroxide solution (100 ml). The mixture was extracted with ethyl acetate and the organic layer was washed with water and brine and dried over magnesium sulfate. Filtration followed by evaporation under reduced pressure gave 3-(4-bromophenyl)-1-propanamine (1.55 g) as a yellow oil.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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